2-Amino-4-(4-biphenylyl)thiazole

Description

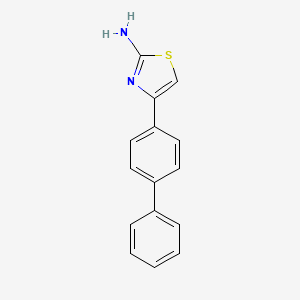

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-phenylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAUVJPDFDVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182579 | |

| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-79-9 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2834-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-(4-BIPHENYLYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39U8AA34OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Advancements in the Synthesis of 2 Amino 4 4 Biphenylyl Thiazole and Its Structural Analogues

Established Synthetic Routes for 2-Aminothiazole (B372263) Scaffold Formation

The construction of the 2-aminothiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Condensation Reactions with Thiourea (B124793) and α-Halo Ketones

The Hantzsch thiazole (B1198619) synthesis remains the most traditional and widely employed method for constructing the 2-aminothiazole core. nih.govnih.gov This reaction involves the cyclocondensation of an α-halo ketone with a thiourea. rsc.orgwikipedia.org In the context of 2-amino-4-(4-biphenylyl)thiazole, the synthesis would commence with an appropriately substituted α-halo ketone, namely 2-bromo-1-(biphenyl-4-yl)ethan-1-one.

The general mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. researchgate.net Various catalysts and reaction conditions have been explored to optimize this process, including the use of iodine, microwave irradiation, and green solvents. tandfonline.comresearchgate.net For instance, a straightforward synthesis involves reacting 1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone with thiourea in water, followed by heating to produce the corresponding 2-aminothiazole derivative. prepchem.com

The reaction conditions can be tailored to improve yields and reduce reaction times. Solvent-free conditions, for example, have been shown to facilitate a rapid and eco-friendly synthesis of 2-aminothiazoles from 2-bromoacetophenones and thiourea. organic-chemistry.org

| α-Halo Ketone | Thiourea Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-bromo-1-(biphenyl-4-yl)ethan-1-one | Thiourea | Ethanol, reflux | This compound | nanobioletters.com |

| 1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone | Thiourea | Water, heat | 2-amino-4-[1-(2-fluoro-4-biphenylyl)ethyl] thiazole | prepchem.com |

| Phenacyl bromides | Thiourea | Cu-NP/C catalyst, solvent-free, 80°C | 2-amino-4-aryl thiazoles | tandfonline.com |

| 2-bromoacetophenones | Thiourea | Solvent-free | 2-aminothiazoles | organic-chemistry.org |

Multi-Component Reactions for Thiazole Ring Formation and Derivatization

Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules in a single step, aligning with the principles of green chemistry. rsc.orgresearchgate.net For the synthesis of 2-aminothiazole derivatives, MCRs offer a convergent approach to introduce diversity at various positions of the thiazole ring. nih.gov

One such approach involves the reaction of an aldehyde, thiourea, and an α-haloketone in a one-pot synthesis. mdpi.com This allows for the simultaneous introduction of substituents at the C4 and C5 positions of the thiazole ring. For example, a one-pot multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes has been developed to synthesize new Hantzsch thiazole derivatives. mdpi.com

Furthermore, MCRs can be employed to directly derivatize the 2-aminothiazole core. For instance, the reaction of a 2-aminothiazole, an aldehyde, and a β-ketoester can lead to the formation of fused heterocyclic systems, such as thiazolopyrimidines. rsc.org

Targeted Introduction of the 4-Biphenylyl Moiety and Amino Functionality

The synthesis of this compound specifically requires the incorporation of the 4-biphenylyl group at the C4 position of the thiazole ring. This is typically achieved by starting with a ketone precursor that already contains the biphenyl (B1667301) moiety. mdpi.comresearchgate.net The synthesis of the requisite α-halo ketone, 2-bromo-1-(biphenyl-4-yl)ethan-1-one, can be accomplished through the bromination of 4-acetylbiphenyl.

The amino group at the C2 position is directly introduced by using thiourea as the nitrogen and sulfur source in the Hantzsch synthesis. nih.govmdpi.com The use of substituted thioureas can also lead to N-substituted 2-aminothiazoles. rsc.org

Green Chemistry and Sustainable Synthetic Protocols for 2-Aminothiazoles

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for 2-aminothiazoles. bepls.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Key green strategies for 2-aminothiazole synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govtandfonline.com

Ultrasonic irradiation: Similar to microwave assistance, ultrasound can accelerate reactions. mdpi.com

Use of green solvents: Replacing traditional volatile organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) reduces the environmental impact. nih.govbepls.com

Catalyst-free and solvent-free reactions: These methods represent the ideal in green synthesis by eliminating the need for both catalysts and solvents. nih.govorganic-chemistry.org

Use of reusable catalysts: Heterogeneous catalysts, such as copper nanoparticles on carbon (Cu-NP/C) or silica-supported tungstosilisic acid, can be easily recovered and reused, reducing waste and cost. tandfonline.commdpi.com

One-pot synthesis: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates and minimizes solvent usage. mdpi.comrsc.org

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The 2-aminothiazole scaffold serves as a versatile platform for further functionalization to create a diverse library of compounds for biological screening. nih.govnih.gov

N-Acylation and Other Amino Group Modifications

The exocyclic amino group of 2-aminothiazoles is a common site for derivatization. nih.govnih.gov N-acylation, the reaction of the amino group with acyl chlorides or anhydrides, is a straightforward method to introduce a variety of substituents. nih.gov For example, 2-amino-4-arylthiazoles can be reacted with acetic anhydride, benzoyl chloride, or 2-furoyl chloride to yield the corresponding N-acyl derivatives. nih.gov These modifications can significantly impact the biological activity of the parent compound. nih.gov

Substitutions on the Biphenylyl Ring and Thiazole Core

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic development of analogues. Research efforts have primarily focused on introducing a variety of substituents onto the C4-biphenylyl ring system and directly onto the thiazole core at the 2-amino and C5 positions. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of the lead compound.

Substitutions on the Biphenylyl Ring

The most direct method for introducing substituents onto the biphenylyl moiety involves the utilization of a correspondingly substituted 2-bromo-1-(biphenyl-4-yl)ethan-1-one derivative in the Hantzsch thiazole synthesis. This approach builds the desired analogue from a custom-designed starting material. While literature specifically detailing substitutions on the biphenylyl ring of this exact thiazole is sparse, the principles are well-established from work on analogous 2-amino-4-arylthiazoles. researchgate.net For these related compounds, various substituted phenacyl bromides are routinely used to introduce groups onto the C4-aryl ring.

Another powerful strategy for modifying the aryl group at the C4 position is through transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction between a 2-amino-4-bromothiazole (B130272) derivative and a suitably substituted phenylboronic acid can be employed to construct the desired substituted biphenyl system or other biaryl analogues. nih.gov

Common substitutions explored on the C4-aryl ring in related scaffolds include the introduction of halogens (fluoro, chloro), and electron-donating groups like methoxy. nih.govmdpi.com These modifications can significantly influence the electronic properties and steric profile of the molecule.

Table 1: Examples of Potential Substitutions on the C4-Biphenylyl Ring This table is illustrative, based on common substitutions in analogous 4-arylthiazole series.

| Substituent | Position on Biphenyl Ring | Typical Synthetic Approach | Reference Example for Aryl Ring |

|---|---|---|---|

| Fluoro (-F) | e.g., 4'-fluoro | Hantzsch synthesis with 2-bromo-1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | nih.gov |

| Chloro (-Cl) | e.g., 4'-chloro | Hantzsch synthesis with 2-bromo-1-(4'-chloro-[1,1'-biphenyl]-4-yl)ethan-1-one | mdpi.com |

| Methoxy (-OCH3) | e.g., 4'-methoxy | Hantzsch synthesis with 2-bromo-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | mdpi.com |

| Diethoxy | e.g., 2',4'-diethoxy | Hantzsch synthesis with a corresponding diethoxyphenyl-substituted ketone | nih.gov |

Substitutions on the Thiazole Core

The thiazole ring itself presents two primary sites for derivatization: the amino group at the C2 position and the carbon at the C5 position.

N-2 Position Modifications

The 2-amino group is a versatile handle for introducing a wide array of functional groups, most commonly through acylation and related reactions. nih.gov The reaction of the parent 2-aminothiazole with various acyl chlorides or carboxylic acids (in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI) yields a series of N-acyl-2-aminothiazole analogues. nih.govmdpi.commdpi.com This method allows for the introduction of diverse aliphatic and aromatic acyl groups. nih.govmdpi.com To achieve cleaner reactions and avoid potential side products like bis-acylation, the 2-amino group can first be protected, for instance with a tert-butoxycarbonyl (Boc) group, followed by acylation and subsequent deprotection. nih.gov

Beyond acylation, the 2-amino group can be converted into other functionalities. Reaction with sulfonyl chlorides yields corresponding sulfonamides, while reactions with isocyanates or isothiocyanates provide urea (B33335) or thiourea derivatives, respectively. nih.govmdpi.com These modifications significantly alter the hydrogen bonding capacity and lipophilicity of the N2-substituent.

Table 2: Methodologies for N-2 Position Substitution on the Thiazole Core

| Substituent Type | Reagents/Method | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acyl chloride in pyridine (B92270) or THF with a base (e.g., Et3N) | Amide | nih.govnih.gov |

| Acylation | Carboxylic acid with a coupling agent (e.g., EDCI) | Amide | mdpi.com |

| Sulfonylation | Phenylsulfonyl chloride | Sulfonamide | mdpi.com |

| Urea Formation | Phenyl isocyanate | Urea | mdpi.com |

| Thiourea Formation | Benzoyl isothiocyanate | Thiourea | mdpi.com |

C-5 Position Modifications

Functionalization at the C5 position of the 2-aminothiazole ring is typically achieved through an electrophilic aromatic substitution mechanism. nih.govjocpr.com The most common strategy involves the initial halogenation of the thiazole core, which is electron-rich and susceptible to such reactions. nih.gov Bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent (e.g., dioxane) selectively installs a bromine atom at the C5 position, yielding a 2-amino-5-bromothiazole intermediate. nih.govpleiades.onlinesemanticscholar.org

This 5-halo intermediate serves as a versatile precursor for further modifications. The halogen acts as a leaving group that can be displaced by strong nucleophiles. jocpr.com For example, reaction of 2-amino-5-bromo-4-phenylthiazole with hydrazine (B178648) hydrate (B1144303) has been reported. pleiades.online Furthermore, the 5-bromo derivative is an ideal substrate for Suzuki cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups by reacting it with an appropriate boronic acid. nih.gov This two-step sequence of halogenation followed by coupling provides broad access to diverse C5-substituted analogues.

Table 3: Methodologies for C-5 Position Substitution on the Thiazole Core

| Reaction Step | Reagents/Method | Intermediate/Product | Reference |

|---|---|---|---|

| Step 1: Halogenation | Bromine (Br2) in dioxane or N-Bromosuccinimide (NBS) | 2-Amino-5-bromothiazole derivative | nih.govpleiades.onlinesemanticscholar.org |

| Step 2: Substitution | Nucleophilic displacement (e.g., with an amine) | 5-Amino-substituted thiazole derivative | jocpr.compleiades.online |

| Suzuki coupling (e.g., with a phenylboronic acid) | 5-Aryl-substituted thiazole derivative | nih.gov |

Compound Names Mentioned in this Article

Computational and Theoretical Insights into the Chemistry and Biological Activity of 2 Amino 4 4 Biphenylyl Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-aminothiazole (B372263) derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure and reactivity.

Detailed studies on analogous structures, such as 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, have utilized DFT (specifically the B3LYP method with a 6-31G(d) basis set) to calculate molecular geometry, vibrational frequencies, and atomic charge distributions. nih.gov Such calculations are often performed to complement experimental data from X-ray crystallography and NMR spectroscopy. nih.gov For other related thiophene (B33073) derivatives, DFT calculations with larger basis sets like 6-311++G(d,p) have been used to simulate FT-IR and FT-Raman spectra with high accuracy. icm.edu.plresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are crucial descriptors of a molecule's kinetic stability and chemical reactivity. nih.gov For instance, a large HOMO-LUMO gap implies high stability. These calculations also inform on the distribution of electron density, highlighting the most probable sites for electrophilic and nucleophilic attack, thereby providing a theoretical basis for the molecule's reactivity. scispace.comresearchgate.net The geometry of the molecule, including bond lengths and angles, is optimized during these calculations to find the most stable conformation, which is a prerequisite for further studies like molecular docking. scispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is instrumental in drug discovery for elucidating potential mechanisms of action and structure-activity relationships (SAR).

For the 2-aminothiazole scaffold, molecular docking has been widely applied to understand its interaction with various biological targets. For example, derivatives of 2-amino-4-aryl thiazole (B1198619) have been identified as inhibitors of human 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes. rsc.org Docking simulations of the most potent compounds in this series suggested a competitive inhibition mechanism, which was supported by experimental kinetic data. rsc.org

In other studies, 2-aminothiazole derivatives have been docked against enzymes like carbonic anhydrase and acetylcholinesterase (AChE). nih.gov These simulations reveal specific binding modes, such as key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's active site. For instance, docking studies on a series of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds showed significant interactions with their target protein, highlighting the importance of specific substitutions for binding. niscair.res.in The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity, helping to rank potential inhibitors before their synthesis and biological testing. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on 2-Aminothiazole Derivatives

| Thiazole Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-4-aryl thiazoles | 5-Lipoxygenase (5-LOX) | Supports competitive inhibition mechanism. | rsc.org |

| 2-Amino-4-(substituted phenyl)thiazoles | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Identified key inhibitory interactions and binding energies (e.g., -7.86 kcal/mol for AChE). | nih.gov |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | Receptor Protein 5077 | Showed very good binding interactions, with the 4-methoxyphenylamino derivative having the highest interaction. | niscair.res.in |

| 2-Aminothiazole derivatives | Oxidoreductase (PDB: 2CDU, 3NM8) | Compounds showed strong binding affinity, with the lowest docking score being -6.64 kcal/mol. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the potency of new, unsynthesized molecules.

QSAR studies on 2-aminothiazole derivatives have successfully created predictive models for various biological activities, including anticancer and anti-giardial effects. scispace.comresearchgate.net These models are built by calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be classified as constitutional, topological, geometrical, and electronic.

For instance, a QSAR analysis of 2-amino-4-arylthiazoles with anti-giardial activity identified a strong correlation between the inhibitory concentration (IC50) and specific molecular descriptors. researchgate.net The best model developed in that study highlighted the importance of descriptors such as E2M (a 2D descriptor), RDF115m (Radial Distribution Function), F10 (a 10-membered ring topological descriptor), MATS6v (a 2D autocorrelation descriptor), and Hypnotic-80. researchgate.net Similarly, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents found that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA 6) were positively correlated with activity. nih.gov

These models, once validated, serve as powerful tools to guide the synthesis of new derivatives by prioritizing compounds with descriptor values that fall within the optimal range for high biological potency. physchemres.org

Table 2: Selected Molecular Descriptors Used in QSAR Models for Thiazole Derivatives

| Descriptor | Descriptor Type/Significance | Associated Activity | Reference |

|---|---|---|---|

| E2M | 2D Descriptor | Anti-giardial | researchgate.net |

| RDF115m | Radial Distribution Function (3D) | Anti-giardial | researchgate.net |

| MLFER_S | Linear Solvation Energy Relationships (LSER) descriptor related to polarizability | Antitubercular | nih.gov |

| GATSe2 | Geary autocorrelation descriptor related to electronegativity | Antitubercular | nih.gov |

| CoMFA/CoMSIA | 3D-QSAR field-based descriptors (steric, electrostatic, etc.) | Biofilm Inhibition | physchemres.org |

In Silico Analysis of Binding Affinity Profiles

The in silico analysis of binding affinity provides a quantitative estimation of how strongly a compound binds to its biological target. This is a critical component of computational drug design, often performed using data from molecular docking simulations and more advanced methods like molecular dynamics (MD) simulations.

The initial assessment of binding affinity often comes from the scoring functions within molecular docking programs, which calculate a value, typically in kcal/mol. nih.govresearchgate.net These scores, while useful for ranking, are estimates. For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the snapshots from an MD simulation. physchemres.org MD simulations model the dynamic nature of the ligand-protein complex over time, providing a more realistic view of the binding event. physchemres.org

Exploration of Biological Activities and Underlying Mechanisms of Action for 2 Amino 4 4 Biphenylyl Thiazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of 2-aminothiazole (B372263) have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

The 2-aminothiazole scaffold is a key component in the development of new antibacterial agents. nih.gov Studies have shown that derivatives of this compound are active against both Gram-positive and Gram-negative bacteria. For instance, some bis[2-amino-4-phenyl-5-thiazolyl] disulfides have shown notable activity against Bacillus cereus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov

Similarly, newly synthesized benzamide-linked 2-aminothiazole-based compounds have demonstrated excellent antibacterial activity. nih.gov Other research has highlighted that certain 2,4-disubstituted thiazole (B1198619) derivatives exhibit broad-spectrum antineoplastic activity. nih.gov In some cases, the introduction of specific substituents, such as chloro or methyl groups, has been shown to increase the antibacterial activity of these compounds. mdpi.com For example, some derivatives have shown moderate activity against Staphylococcus aureus and Bacillus subtilis. rdd.edu.iqresearchgate.netuobaghdad.edu.iq

The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives

| Derivative Type | Bacterial Strain | Activity Level | Reference |

| Bis[2-amino-4-phenyl-5-thiazolyl] disulfides | Bacillus cereus, Pseudomonas aeruginosa | Marked | nih.gov |

| Benzamide-linked 2-aminothiazoles | Various bacteria | Excellent | nih.gov |

| 2,4-disubstituted thiazoles | Various bacteria | Broad-spectrum | nih.gov |

| Chloro and methyl substituted derivatives | Various bacteria | Increased | mdpi.com |

| Substituted thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate | rdd.edu.iqresearchgate.netuobaghdad.edu.iq |

Antifungal Activity

In addition to their antibacterial properties, 2-aminothiazole derivatives have also been recognized for their antifungal efficacy. nih.gov Certain derivatives have demonstrated high activity against fungal strains such as Candida albicans and Candida glabrata. rdd.edu.iqresearchgate.netuobaghdad.edu.iq The presence of two thiazole moieties connected by a hydrazone group has been associated with increased antifungal activity. nih.gov

Some compounds have shown activity against a range of fungi including Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale. mdpi.com The nature of the substituent on the thiazole ring can influence the antifungal properties; for example, oxygenated substituents on a phenyl-1,3,4-thiadiazole moiety have been linked to antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives

| Derivative Type | Fungal Strain | Activity Level | Reference |

| Benzamide-linked 2-aminothiazoles | Various fungi | Excellent | nih.gov |

| Substituted thiazole derivatives | Candida albicans, Candida glabrata | High | rdd.edu.iqresearchgate.netuobaghdad.edu.iq |

| Bisthiazolyl hydrazones | Various fungi | Increased | nih.gov |

| Various derivatives | Candida albicans, Lichtheimia corymbifera, Trichophyton interdigitale | Active | mdpi.com |

Mechanistic Pathways of Antimicrobial Action

The precise mechanisms through which 2-aminothiazole derivatives exert their antimicrobial effects are still under investigation. However, it is believed that their activity may be linked to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For example, some 2-phenylacetamido-thiazole derivatives have shown potent inhibitory activity against Escherichia coli KAS III (ecKAS III), an enzyme crucial for fatty acid synthesis in bacteria. nih.gov Further research is needed to fully elucidate the molecular pathways involved in the antimicrobial action of these compounds. researchgate.net

Anticancer and Antiproliferative Potential

The 2-aminothiazole scaffold is a prominent feature in several clinically used anticancer drugs, highlighting its importance in oncology research. nih.gov These compounds have shown the ability to inhibit the growth of a wide array of human cancer cell lines. nih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines

Derivatives of 2-aminothiazole have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, some derivatives have shown activity against non-small cell lung cancer (A549), cervical cancer (HeLa), colon cancer (HT29), anaplastic large cell lymphoma (Karpas299), liver cancer (HepG2), and pheochromocytoma (PC12) cell lines. nih.govnih.govresearchgate.net

One study reported that a specific thiazole-triazole hybrid compound demonstrated a balanced profile of cytotoxicity against A549 cells. nih.gov Another study found that a particular derivative was effective and selective against the A549 cell line. nih.gov The cytotoxicity of these compounds is often concentration-dependent, with higher concentrations leading to greater cell viability reduction. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| Thiazole-triazole hybrid | A549 (Non-small cell lung cancer) | Balanced cytotoxicity | nih.gov |

| Dehydroperillic acid | A549 (Non-small cell lung cancer) | Effective and selective | nih.gov |

| DCMPI | HT-29 (Colon cancer) | Significant cytotoxicity | researchgate.net |

| Various derivatives | A549, HeLa, HT29, Karpas299, HepG2, PC12 | Antiproliferative activity | nih.gov |

Identification and Modulation of Molecular Targets

The anticancer activity of 2-aminothiazole derivatives is attributed to their ability to interact with and modulate various molecular targets that are crucial for cancer cell survival and proliferation.

Kinase Inhibitors: Many 2-aminothiazole derivatives function as kinase inhibitors. The 2-aminothiazole structure itself has been identified as a novel template for Src family kinase inhibitors. nih.gov These compounds can target a range of kinases, including:

EGFR/VGFER: Some benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been designed as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.gov

Src and Abl: The well-known anticancer drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of Src family kinases and Abl kinase. nih.gov

Other Molecular Targets: Beyond kinase inhibition, 2-aminothiazole derivatives have been found to modulate other important cellular targets:

Tubulin Polymerization: Certain derivatives may interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism common to many successful anticancer drugs.

Topoisomerase IV: Inhibition of topoisomerase IV, an enzyme essential for DNA replication and segregation, is another potential mechanism of action.

PI3K/mTOR Pathway: This signaling pathway is frequently dysregulated in cancer, and some 2-aminothiazole derivatives may exert their effects by inhibiting key components of this pathway.

The diverse range of molecular targets for 2-aminothiazole derivatives underscores their potential as a versatile scaffold for the development of novel anticancer therapies. nih.govnih.gov

Anti-inflammatory Properties

Beyond their anticancer potential, 2-aminothiazole derivatives have also been investigated for their anti-inflammatory effects. researchgate.net Inflammation is a complex biological response implicated in numerous diseases, and the inhibition of key inflammatory mediators is a major therapeutic strategy.

Human 5-lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions like asthma and allergies. st-andrews.ac.uk The development of novel 5-LOX inhibitors is therefore of significant interest. A study evaluating a series of 2-amino-4-aryl thiazole derivatives identified a p-fluoro substituted compound as a potent inhibitor of 5-LOX with an IC50 value of approximately 10 µM. st-andrews.ac.uk This finding highlights the potential of the 2-amino-4-arylthiazole scaffold, which includes the 4-biphenylyl variant, as a template for new anti-inflammatory drugs targeting this pathway. st-andrews.ac.uk

The mechanism by which these thiazole derivatives inhibit 5-LOX appears to be through competitive inhibition. st-andrews.ac.uk Enzyme kinetic studies revealed that while the maximum velocity (Vmax) of the enzyme reaction remained constant, the Michaelis constant (Km) increased with increasing concentrations of the inhibitor. st-andrews.ac.uk This is characteristic of a competitive inhibitor, which binds to the active site of the enzyme and competes with the substrate. Molecular docking studies further supported this mechanism, showing the inhibitor binding to the active site of the 5-LOX enzyme. st-andrews.ac.uk

The following table presents the inhibitory activity of a selected 2-amino-4-aryl thiazole derivative against 5-LOX.

| Compound ID | Derivative Type | Target | IC50 (µM) | Mechanism of Action | Reference |

| 1d | p-fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | ~10 | Competitive Inhibition | st-andrews.ac.uk |

Antiviral and Anti-HIV Activities

The 2-aminothiazole core is a recognized pharmacophore with documented antiviral and anti-HIV properties. nih.govmdpi.comnih.gov Research has explored the potential of novel substituted aminothiazole compounds as antiviral agents. mdpi.comnih.govelsevierpure.com

A study focused on the synthesis and biological characterization of a series of novel aminothiazoles revealed significant antiviral activity. mdpi.comnih.govelsevierpure.com The compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated notable antiviral activity against the PR8 influenza A strain, with efficacy comparable to the standard antiviral drugs oseltamivir (B103847) and amantadine. mdpi.comnih.govelsevierpure.com These findings suggest that substituted aminothiazole derivatives are promising scaffolds for the further development of new compounds with targeted antiviral activity, particularly against influenza A. mdpi.comnih.govelsevierpure.com

The broad antiviral potential of thiazole derivatives is well-established, and they are integral components of several clinically used drugs, including those with anti-HIV (ritonavir), antimicrobial, and antineoplastic activities. nih.gov

Antioxidant Activity

Aminothiazole derivatives have been investigated for their antioxidant properties. mdpi.comnih.govelsevierpure.com Several studies have demonstrated that these compounds can act as free radical scavengers and protect against oxidative damage. researchgate.netnih.gov

In one study, novel aminothiazole compounds with various substituents (4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cyanophenyl) on the thiazole ring exhibited antioxidant activity in several assays, including DPPH radical scavenging, reducing power, and FRAP methods. mdpi.comnih.govelsevierpure.comresearchgate.net This indicates that the structure of aminothiazole compounds can be optimized to develop new, specifically targeted antioxidant agents. mdpi.comnih.govelsevierpure.com

Another study investigated the antioxidant potential of a dendrodoine (B1201844) analogue, 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole. mdpi.com This compound demonstrated significant antioxidant activity by scavenging free radicals and was shown to be an effective radioprotector against radiation-induced damage in the liver of mice. mdpi.com The protective effect was attributed to its antioxidant properties. mdpi.com

Furthermore, condensed 5-aminothiazole derivatives have been synthesized and shown to be potent inhibitors of lipid peroxidation in vitro. nih.gov An in vivo study demonstrated that these compounds could protect the central nervous system from injury caused by iron-dependent lipid peroxidation. nih.gov These findings suggest that condensed 5-aminothiazole derivatives are promising candidates for treating traumatic and ischemic injuries of the central nervous system. nih.gov

Other Pharmacological Activities

The 2-aminothiazole scaffold is associated with a wide range of other pharmacological activities, highlighting its versatility in medicinal chemistry. nih.govmdpi.com

Antihypertensive Activity: 2-Aminothiazoline derivatives, which are isosteric with imidazolines and oxazolines, have been shown to possess antihypertensive activity. nih.gov A study on new 2-aminothiazoline derivatives found that diethyl and 2-ethyl-hexylamine derivatives could reduce blood pressure in spontaneously hypertensive rats. nih.gov The hypotensive effect appears to be mediated through both α2-adrenergic and I1-imidazoline receptors. nih.gov

Anticonvulsant Activity: The 2-aminothiazole ring system is a component of compounds that have been investigated for anticonvulsant properties. nih.gov

Antidiabetic Activity: Benzothiazoles, a class of compounds that includes 2-aminobenzothiazole (B30445) derivatives, have demonstrated a broad spectrum of biological activities, including antidiabetic effects. mdpi.com Some 2-aminobenzothiazole derivatives linked to isothioureas and guanidines have been evaluated as potential antidiabetic agents. mdpi.com In a study, two compounds, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine, were found to reduce blood glucose levels and improve the lipid profile in a rat model of type 2 diabetes. mdpi.com

Antiprotozoal Activity: 2-Aminothiazole-based compounds have been synthesized and evaluated for their activity against various protozoan parasites. nih.govmdpi.com A series of 5-nitro-2-aminothiazole-based amides showed activity against Trypanosoma cruzi and Trypanosoma brucei. nih.gov

Anti-prion Activity: 2-Aminothiazoles have emerged as a new class of small molecules with anti-prion activity. acs.orgnih.govnih.govasm.org Structure-activity relationship studies have been conducted to improve the potency and physicochemical properties of these compounds, with a focus on achieving high concentrations in the brain. acs.org One analogue, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, exhibited an EC50 of 0.94 μM in prion-infected neuroblastoma cells and reached high concentrations in the brains of mice after oral administration. acs.org These findings suggest that 2-aminothiazoles are promising leads for the development of therapeutics for prion diseases. acs.orguq.edu.au

Psychotropic and Anti-allergic Activities: The 2-aminothiazole scaffold is a structural unit in compounds with reported psychotropic and anti-allergic activities. nih.govmdpi.com

Analgesic and Diuretic Activities: Research has indicated that derivatives of 2-aminothiazole possess analgesic properties. nih.govmdpi.comnih.gov While less commonly reported, diuretic activity has also been associated with this class of compounds.

Antischizophrenia and Hypnotic Activities: While the direct role of 2-Amino-4-(4-biphenylyl)thiazole in antischizophrenia and hypnotic activities is not extensively detailed, the broader class of 2-aminothiazole derivatives has been explored for various central nervous system effects. For instance, pramipexole, a 2-aminothiazole derivative, is a dopamine (B1211576) agonist used in treating Parkinson's disease. wikipedia.org Ritanserin, another complex molecule containing a thiazole element, has been studied for its anxiolytic and antidepressant effects. wikipedia.org

Table 2: Summary of Other Pharmacological Activities of 2-Aminothiazole Derivatives

| Pharmacological Activity | Key Findings/Examples |

| Antihypertensive | 2-Aminothiazoline derivatives reduce blood pressure in hypertensive rats via α2-adrenergic and I1-imidazoline receptors. nih.gov |

| Anticonvulsant | The 2-aminothiazole scaffold is a component of compounds with potential anticonvulsant properties. nih.gov |

| Antidiabetic | 2-Aminobenzothiazole derivatives have been shown to lower blood glucose and improve lipid profiles in diabetic rat models. mdpi.com |

| Antiprotozoal | 5-Nitro-2-aminothiazole-based amides are active against Trypanosoma cruzi and Trypanosoma brucei. nih.gov |

| Anti-prion | 2-Aminothiazole analogues show potent anti-prion activity in cell-based assays and can achieve high brain concentrations. acs.orguq.edu.au |

| Psychotropic | The 2-aminothiazole core is found in compounds with various CNS activities. nih.govmdpi.com |

| Anti-allergic | Reported as a pharmacological activity of the 2-aminothiazole scaffold. nih.govmdpi.com |

| Analgesic | Derivatives of 2-aminothiazole have demonstrated analgesic properties. nih.govmdpi.comnih.gov |

| Diuretic | A less commonly reported but associated activity. |

| Antischizophrenia | The broader class of 2-aminothiazoles has been investigated for CNS effects. |

| Hypnotic | Ritanserin, containing a thiazole element, has been studied for its effects on sleep. wikipedia.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Amino 4 4 Biphenylyl Thiazole Scaffolds

Influence of Substituents at the Thiazole (B1198619) Ring Positions (C2, C4, C5)

The thiazole ring is a cornerstone of the scaffold's activity, and substitutions at its C2, C4, and C5 positions can profoundly impact potency, selectivity, and pharmacokinetic properties.

The C4 position , occupied by the 4-biphenylyl moiety in the parent scaffold, is a key determinant of the molecule's interaction with target proteins. While the biphenyl (B1667301) group itself is crucial, the nature of the aryl group at this position, in general, has been a major focus of SAR studies. For many 2-aminothiazole-based inhibitors, the C4-aryl group occupies a hydrophobic pocket in the target enzyme or receptor. The substitution pattern on this aryl group can fine-tune these interactions mdpi.com.

Table 1: Influence of Thiazole Ring Substitutions on Biological Activity (Illustrative Examples for Analogous 2-Aminothiazole (B372263) Scaffolds)

| Position | Substituent | General Effect on Activity | Reference Compound Example |

| C2-Amino | Acyl groups | Can modulate potency and selectivity | N-acyl-2-aminothiazoles |

| Substituted Phenyl | Introduces additional binding interactions | 2-(Arylamino)thiazoles | |

| C4 | Substituted Aryl | Critical for hydrophobic interactions | 2-Amino-4-(substituted-phenyl)thiazoles |

| C5 | Benzoyl | Can enhance receptor affinity | 2-Amino-5-benzoyl-4-phenylthiazoles |

| Halogens | May improve potency and alter electronics | 2-Amino-5-halo-4-arylthiazoles |

Role of the 4-Biphenylyl Moiety in Modulating Biological Activity and Pharmacological Profile

Substitutions on the two phenyl rings of the biphenyl moiety provide a powerful tool for modulating the efficacy and selectivity of these compounds. The position and nature of these substituents can dictate the orientation of the biphenyl group within a binding pocket and introduce new points of interaction. For example, substitutions at the para-position of the terminal phenyl ring can extend into solvent-exposed regions or interact with specific residues at the periphery of the binding site. Electron-donating or electron-withdrawing groups can alter the electronic distribution across the biphenyl system, which can be crucial for interactions such as pi-pi stacking or cation-pi interactions with the target protein.

The steric and electronic properties of substituents on the 4-biphenylyl moiety are intrinsically linked and collectively determine the compound's activity.

Table 2: Influence of Aromatic Substitutions on the 4-Biphenylyl Moiety (Hypothetical SAR based on general principles)

| Biphenyl Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Terminal Phenyl (para) | Electron-donating (e.g., -OCH3) | May enhance activity | Can participate in hydrogen bonding or favorable electronic interactions. |

| Terminal Phenyl (para) | Electron-withdrawing (e.g., -CF3) | May enhance or decrease activity | Can alter electronic properties and introduce new interactions (e.g., halogen bonds). |

| Proximal Phenyl (ortho) | Bulky group (e.g., -tBu) | Likely to decrease activity | Potential for steric clash within the binding pocket. |

Significance of the 2-Amino Group for Receptor Binding and Enzyme Inhibition

The 2-amino group is a pivotal functional group in the 2-amino-4-(4-biphenylyl)thiazole scaffold, playing a crucial role in anchoring the molecule to its biological target. This group can act as both a hydrogen bond donor and acceptor, forming key interactions within the active site of enzymes or the binding pocket of receptors.

In many kinase inhibitors based on the 2-aminothiazole core, the 2-amino group forms a critical hydrogen bond with a backbone carbonyl of the hinge region of the kinase, a common binding motif for this class of compounds nih.gov. The basicity of the 2-amino group, which can be modulated by substituents on the thiazole and the 4-biphenylyl rings, is therefore a key determinant of binding affinity.

Furthermore, the 2-amino group serves as a convenient handle for further derivatization. Acylation or substitution with other functional groups can be used to introduce additional interaction points, improve physicochemical properties, or block metabolic pathways. However, it is often observed that a free or appropriately substituted amino group is essential for maintaining high potency.

Bioisosteric Modifications and Their Effects on Potency and Pharmacokinetics

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

In the context of the this compound scaffold, several bioisosteric modifications can be envisaged. For example, the thiazole ring itself could be replaced with other five-membered heterocycles such as oxazole, imidazole, or pyrazole. Such modifications can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the core scaffold. For instance, replacing a thiazole with an oxadiazole has been explored as a strategy to create metabolically stable analogs of esters or amides nih.gov.

The 2-amino group could be replaced by other hydrogen-bonding functionalities, although this is often challenging without a significant loss of activity due to its critical role in binding.

Bioisosteric replacements within the 4-biphenylyl moiety could involve replacing one of the phenyl rings with a heteroaromatic ring, such as pyridine (B92270) or thiophene (B33073). This can introduce new hydrogen bonding opportunities, alter the lipophilicity, and improve the solubility of the compound.

The effects of such bioisosteric modifications on potency and pharmacokinetics are often difficult to predict and require empirical investigation. However, this approach remains a valuable tool for fine-tuning the properties of the this compound scaffold to develop drug candidates with improved therapeutic profiles.

Table 3: Potential Bioisosteric Replacements and Their Predicted Effects

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Thiazole Ring | Oxazole, Imidazole, Pyrazole | Altered electronics, hydrogen bonding, and metabolic stability. |

| 4-Biphenylyl Moiety | Phenyl-pyridine, Phenyl-thiophene | Modified lipophilicity, solubility, and potential for new H-bonds. |

| 2-Amino Group | Hydroxylamine, Hydrazine (B178648) | Altered hydrogen bonding capacity and basicity (often with loss of potency). |

Advanced Applications of 2 Amino 4 4 Biphenylyl Thiazole in Materials Science and Technology

Development of Organic Semiconductors

The field of organic electronics has seen significant advancements through the exploration of novel conjugated molecules. Thiazole-containing compounds are of particular interest due to their excellent thermal stability and conductivity properties. The integration of the 2-aminothiazole (B372263) moiety into polymer backbones has been a strategy to develop new semiconducting materials.

Copolyazomethines, a class of alternately conjugated polymers, have been synthesized by the polycondensation of a diamine monomer containing a 2-aminothiazole ring with aromatic dialdehydes. For instance, a copolymer synthesized from 2,5-Bis(4-(2-aminothiazole)phenyl)-3,4-diphenyl furan (B31954) demonstrated semiconducting behavior. aip.org Thin films of this copolyazomethine, prepared by spin coating, exhibited electrical conductivity that increases with temperature, which is a characteristic of semiconducting materials. The conductivity of such polymers has been measured to be in the range of 9.5 x 10⁻⁷ S/cm⁻¹ to 12.25 x 10⁻⁷ S/cm⁻¹. aip.org The presence of the thiazole (B1198619) ring creates a unique π-electron system, contributing to the material's electronic properties. aip.org These materials are typically p-type semiconductors, indicating that the charge carriers are predominantly holes. aip.org

Table 1: Electrical Properties of a Thiazole-Containing Copolyazomethine

| Property | Value | Reference |

|---|---|---|

| Inherent Viscosity | 0.91 dL/g | aip.org |

| DC Conductivity Range | 9.5 x 10⁻⁷ - 12.25 x 10⁻⁷ S/cm⁻¹ | aip.org |

Integration in Dye Synthesis

2-Aminothiazole derivatives are valuable precursors in the synthesis of disperse dyes, particularly for coloring synthetic fibers like polyester (B1180765). The amino group on the thiazole ring can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors with good fastness properties.

The synthesis of bis-azo disperse dyes often involves a multi-step process. For example, a monoazo dye can be first synthesized by coupling a diazotized amine with a 2-aminothiazole derivative. This intermediate monoazo dye is then further diazotized and coupled with a tertiary amine to yield a bis-azo dye. asianpubs.orgcbijournal.com Dyes derived from 2-amino-4-phenyl thiazole and its substituted analogs have been successfully applied to polyester fabrics using high-temperature, high-pressure (HTHP) dyeing methods. asianpubs.orgcbijournal.com

The resulting dyes have been characterized using various spectroscopic techniques, including UV-Visible, IR, and ¹H NMR spectroscopy, to confirm their chemical structures. asianpubs.orgcbijournal.com The performance of these dyes is evaluated based on their fastness to light, washing, and sublimation, with many exhibiting moderate to good properties. cbijournal.com For example, bis-azo dyes derived from 2-amino-4-(4'-chlorophenyl)-1,3-thiazole have shown good dyeing performance on polyester. cbijournal.com

Table 2: Example of a Bis-Azo Dye Synthesis Intermediate

| Intermediate | Description |

|---|

Conjugation with Nanomaterials for Enhanced Functionality (e.g., Magnetic Nanoparticles for Drug Delivery)

The conjugation of 2-aminothiazole derivatives to nanomaterials is a burgeoning area of research, aiming to create hybrid materials with enhanced functionalities for biomedical applications, such as targeted drug delivery and bio-imaging. nih.govnih.gov Magnetic nanoparticles (MNPs), in particular, have been a focus due to their unique superparamagnetic properties, which allow for their manipulation using external magnetic fields. nih.govnanomedicine-rj.com

The surface of these nanoparticles is often modified with molecules like 2-aminothiazole derivatives to improve their biocompatibility, stability in biological fluids, and to provide active sites for further functionalization, such as drug attachment. nih.govfrontiersin.orgmdpi.com For instance, Fe₃O₄ magnetic nanoparticles have been coated with a Schiff base derived from 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.comnanomedicine-rj.comresearchgate.net These functionalized nanoparticles have shown potential as antibacterial agents. nanomedicine-rj.comnanomedicine-rj.comresearchgate.net

The modification of nanoparticle surfaces can be achieved through both covalent and non-covalent interactions. nih.gov A common method for attaching 2-aminothiazole derivatives to magnetic nanoparticles involves a coating process. This can be done by dispersing the nanoparticles in a solvent, followed by the addition of the thiazole compound under specific conditions of temperature and pH. nanomedicine-rj.com For example, Fe₃O₄ nanoparticles can be coated with a 2-aminothiazole Schiff base by dispersing the nanoparticles in ethanol, followed by the addition of the Schiff base and heating. nanomedicine-rj.com

Another approach involves the use of bifunctional crosslinkers to create a bridge between the nanoparticle surface and the thiazole derivative. nih.gov The choice of surface modification technique depends on the nature of the nanoparticle, the specific thiazole derivative, and the intended application of the final nanoconjugate. The goal is often to create a stable and biocompatible coating that presents the desired functional groups on the surface. frontiersin.orgnih.govmdpi.com

A suite of analytical techniques is employed to confirm the successful conjugation of 2-aminothiazole derivatives to nanoparticles and to characterize the properties of the resulting nanoconjugates.

Structural and Compositional Analysis: Techniques like X-ray Diffraction (XRD) are used to determine the crystalline structure and average particle size of the nanoparticle core. nanomedicine-rj.comnanomedicine-rj.com Energy-Dispersive X-ray Fluorescence (EDXRF) or Energy-Dispersive X-ray Spectroscopy (EDX) confirms the elemental composition of the nanoconjugates, showing the presence of elements from both the nanoparticle and the organic coating. nanomedicine-rj.comnanomedicine-rj.com For example, the presence of carbon, nitrogen, and sulfur peaks in the EDX spectrum of coated Fe₃O₄ nanoparticles would indicate the successful attachment of the thiazole derivative. nanomedicine-rj.comnanomedicine-rj.com

Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and morphology of the nanoparticles before and after coating. nanomedicine-rj.comnanomedicine-rj.comresearchgate.net These techniques can reveal whether the nanoparticles are spherical and if the coating is uniform.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy is crucial for identifying the functional groups present on the nanoparticle surface and confirming the presence of the thiazole moiety. researchgate.net UV-Visible spectroscopy is used to monitor the formation of the nanoconjugates, often by observing changes in the surface plasmon resonance band for metallic nanoparticles. researchgate.net

Size and Stability Analysis: Dynamic Light Scattering (DLS) or a Zetasizer can be used to determine the hydrodynamic size and surface charge (zeta potential) of the nanoconjugates in a solution, which are important indicators of their stability. researchgate.net

Table 3: Characterization Techniques for 2-Aminothiazole Nanoconjugates

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, average particle size | nanomedicine-rj.comnanomedicine-rj.com |

| Energy-Dispersive X-ray (EDX/EDXRF) | Elemental composition | nanomedicine-rj.comnanomedicine-rj.com |

| Scanning Electron Microscopy (SEM) | Size, shape, and surface morphology | nanomedicine-rj.comnanomedicine-rj.comresearchgate.net |

| Transmission Electron Microscopy (TEM) | Size, shape, and internal structure | researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, chemical bonds | researchgate.net |

| UV-Visible Spectroscopy | Formation of nanoconjugates, optical properties | researchgate.net |

Polymerization of 2-Aminothiazole Derivatives (e.g., Poly(2-aminothiazole))

Poly(2-aminothiazole) (P-2AT) is a conducting polymer that has garnered interest due to its unique combination of properties inherited from aniline, pyrrole, and thiophene (B33073). mdpi.com The presence of sulfur and nitrogen atoms in the polymer backbone contributes to its electronic properties and potential for various applications. mdpi.com The polymerization of 2-aminothiazole can be achieved through both electrochemical and chemical oxidative methods, with the latter being more suitable for large-scale production. mdpi.com

The chemical oxidative polymerization of 2-aminothiazole is typically carried out using an oxidizing agent in an aqueous or organic medium. mdpi.comscientific.netatlantis-press.com Various oxidants have been investigated, including copper chloride (CuCl₂), ferric chloride (FeCl₃), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). scientific.netresearchgate.net Studies have shown that the choice of oxidant, reaction temperature, time, and monomer-to-oxidant molar ratio can significantly influence the polymer yield and properties. mdpi.comscientific.net For instance, using CuCl₂ as an oxidant has been reported to result in higher polymer yields. scientific.netresearchgate.net

The resulting poly(2-aminothiazole) is characterized by a range of analytical techniques to determine its structure, molecular weight, thermal stability, and electrical conductivity.

Structural Characterization: FTIR spectroscopy is used to identify the characteristic vibrational bands of the polymer, confirming the polymerization has occurred. ¹H NMR spectroscopy helps in elucidating the polymer structure, including the presence of different tautomeric forms. mdpi.comresearchgate.net UV-Vis spectroscopy provides information about the electronic transitions within the polymer chain. mdpi.comresearchgate.net

Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to determine the number average molecular weight (Mn) of the polymer. mdpi.comresearchgate.net

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the polymer. mdpi.comresearchgate.net

Conductivity Measurement: The electrical conductivity of the polymer is typically measured using a four-point probe technique. The conductivity of P-2AT has been reported to be in the order of 10⁻⁶ S/cm. researchgate.net

Table 4: Properties of Chemically Synthesized Poly(2-aminothiazole)

| Property | Value/Method | Reference |

|---|---|---|

| Synthesis Method | Chemical Oxidative Polymerization | mdpi.comscientific.net |

| Common Oxidants | CuCl₂, FeCl₃, (NH₄)₂S₂O₈ | scientific.netresearchgate.net |

| Solubility | Soluble in DMSO, THF, DMF | researchgate.net |

| Electrical Conductivity | 3 × 10⁻⁶ S/cm | researchgate.net |

| Number Average Molecular Weight (Mn) | ~3,000 g/mol | researchgate.net |

Future Research Directions and Therapeutic Advancement of 2 Amino 4 4 Biphenylyl Thiazole Derivatives

Rational Drug Design for Novel Target Specificity

Rational drug design aims to create molecules with high affinity and specificity for a particular biological target, thereby maximizing efficacy and minimizing off-target effects. For derivatives of 2-Amino-4-(4-biphenylyl)thiazole, this involves leveraging computational modeling and understanding detailed structure-activity relationships (SAR).

Research has demonstrated that the 2-amino-4-aryl thiazole (B1198619) scaffold is a promising foundation for developing potent and selective enzyme inhibitors. rsc.org For instance, derivatives have been identified as inhibitors of human 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes and a target for treating asthma and inflammation. rsc.orgresearchgate.net In one study, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent 5-LOX inhibitor. rsc.org Similarly, a series of 2-amino-4-thiazole-containing compounds were synthesized as potent and selective inhibitors of renin, an important target for managing hypertension. nih.gov

The key to achieving novel target specificity lies in the strategic modification of the this compound structure. SAR studies have revealed critical insights:

C2-Position (Amino Group): Modifications at the 2-amino position, such as acylation or substitution, can significantly influence biological activity and target engagement. nih.govnih.gov

C4-Position (Biphenyl Group): The biphenyl (B1667301) moiety itself provides a large, hydrophobic surface for interaction. Modifications to the phenyl rings, such as adding electron-withdrawing or electron-donating groups, can fine-tune binding affinity and specificity. tandfonline.com

C5-Position: Substitution at the C5-position of the thiazole ring can also modulate activity. For example, introducing a bromo group at this position has been shown to affect potency. nih.gov

Future efforts will likely involve in silico virtual screening campaigns that combine molecular docking with 3D structure-based pharmacophore modeling to identify novel inhibitors for targets like DNA gyrase B. nih.gov

Addressing Drug Resistance and Improving Therapeutic Index

A significant challenge in therapy, particularly in oncology, is the development of drug resistance. Understanding and overcoming resistance mechanisms are crucial for the long-term viability of any therapeutic agent. Studies on structurally related aminobenzothiazoles provide a model for potential resistance mechanisms to this compound derivatives. nih.gov Acquired resistance can emerge from:

Altered Drug Metabolism: Cancer cells may develop resistance by altering the expression of metabolic enzymes like cytochrome P450 (CYP) or N-acetyl transferase (NAT). nih.gov For example, the formation of a less active hydroxylated metabolite can reduce a drug's efficacy. nih.gov

Changes in Protein Expression: The upregulation of anti-apoptotic proteins like Bcl-2 or changes in tumor suppressor proteins like p53 can confer resistance. nih.gov

Reduced Drug Accumulation: Changes in cellular transport mechanisms can prevent the drug from reaching its intracellular target. nih.gov

Strategies to address these challenges include:

Modification to Block Metabolism: Designing derivatives where the sites of metabolic inactivation are blocked.

Development of Combination Therapies: Using the thiazole derivative in conjunction with inhibitors of resistance-conferring proteins.

Synthesis of Analogs for Resistant Targets: Creating new compounds that can effectively inhibit mutated or altered targets.

Improving the therapeutic index—the ratio between a drug's toxic dose and its therapeutic dose—is equally critical. This is often achieved by enhancing selectivity for cancer cells over healthy cells. Research on podophyllotoxin (B1678966) derivatives bearing a thiazole moiety has shown that it is possible to develop compounds with greater antitumor activity and less toxicity to normal cell lines. nih.gov Novel thiazole derivatives have also demonstrated potent bactericidal activity against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant S. aureus, while showing low cytotoxicity to mammalian cells. mdpi.comnih.gov

| Resistance Mechanism | Description | Potential Design Strategy |

|---|---|---|

| Altered Drug Metabolism | Increased enzymatic conversion to inactive metabolites (e.g., hydroxylation by CYP1A1). nih.gov | Design analogs with modifications at metabolic hotspots to prevent inactivation. |

| Upregulation of Efflux Pumps | Active transport of the drug out of the cell, reducing intracellular concentration. | Develop derivatives that are not substrates for known efflux pumps or co-administer with pump inhibitors. |

| Target Mutation | Alteration in the drug's target protein, reducing binding affinity. | Create second-generation inhibitors that bind effectively to the mutated target. |

| Activation of Survival Pathways | Increased expression of anti-apoptotic proteins like Bcl-2. nih.gov | Design multi-target agents that also inhibit these survival pathways. |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Polypharmacology is the concept that a single drug can interact with multiple targets, which can be advantageous in treating complex, multifactorial diseases like cancer or chronic inflammation. nih.gov The 2-aminothiazole (B372263) scaffold is well-suited for this approach, as its derivatives have been shown to inhibit a wide range of enzyme targets, including various kinases (EGFR, ALK, Src), tubulin, and topoisomerase. nih.gov

The future in this area lies in the rational design of Multi-Target Directed Ligands (MTDLs). This involves creating a single chemical entity that is deliberately designed to modulate multiple targets relevant to a disease pathway, potentially leading to synergistic effects and improved therapeutic outcomes. nih.gov

Advanced computational methods, such as generative deep learning, are emerging as powerful tools for designing MTDLs. nih.gov A chemical language model (CLM) can be trained on known ligands for two separate targets and then generate novel molecular structures that fuse the key pharmacophoric features of both. nih.gov This approach could be applied to the this compound core, merging it with features of ligands for other synergistic targets to create potent dual-action agents.

Applications in Advanced Diagnostics and Biosensors

Beyond therapeutics, the unique chemical properties of thiazole derivatives make them attractive candidates for advanced diagnostics and biosensors. Specifically, their potential as fluorescent probes is a growing area of research. mdpi.com Fluorescent probes are invaluable tools for visualizing molecular processes in real-time within biological systems. mdpi.comresearchgate.net

A structurally similar compound, 2-(4-aminophenyl)benzothiazole (APBT), has been successfully used as a fluorescent probe to analyze the complex structures of bacterial spores, co-localizing with specific protein components of the spore. nih.gov This demonstrates the principle that the aminothiazole core can function as a fluorophore whose signal can report on its local environment.

Derivatives of this compound could be developed into novel biosensors by:

Leveraging Intrinsic Fluorescence: The extended π-system of the biphenyl group may confer useful photophysical properties, such as a large Stokes shift, which is desirable for imaging.

Functionalization for Specificity: The scaffold can be functionalized with recognition moieties that bind to a specific analyte (e.g., an enzyme, a metal ion, or a biomolecule like cysteine). rsc.org This binding event would then trigger a change in the fluorescence signal ("turn-on" or "turn-off").

Developing Two-Photon Probes: Modification of the scaffold could lead to probes suitable for two-photon microscopy, which allows for deeper tissue imaging with less background autofluorescence. rsc.org

| Application Area | Principle | Potential of Thiazole Derivatives |

|---|---|---|

| Cellular Imaging | Use of fluorescent probes to visualize subcellular structures or processes. mdpi.com | Derivatives can be designed to localize in specific organelles or report on enzymatic activity. nih.gov |

| Analyte Detection | A probe's fluorescence changes upon binding to a specific molecule (e.g., biothiols). rsc.org | The thiazole core can be linked to a recognition unit for highly sensitive and selective detection of biomarkers. rsc.org |

| Flow Cytometry | Fluorescently labeling cells to quantify and sort them based on specific properties. | Probes can be developed to identify cells based on the presence of a specific intracellular target. |

| In Vivo Imaging | Visualizing biological processes in a living organism. rsc.org | NIR-emitting thiazole derivatives could be developed for deep-tissue imaging with high signal-to-noise ratios. rsc.org |

Environmental and Toxicological Considerations for Sustainable Development

As new chemical entities are developed, their environmental impact and toxicological profile must be carefully evaluated. This is a key component of sustainable development in the pharmaceutical industry. Thiazole derivatives are generally recognized for their low toxicity. researchgate.net However, comprehensive toxicological studies are essential for any new derivative intended for clinical use to ensure its safety.

A critical aspect of sustainability is the development of "green" chemistry processes for synthesis. Traditional multi-step organic syntheses can generate significant chemical waste. Modern approaches focus on improving efficiency and reducing environmental impact. For 2-amino-4-arylthiazoles, eco-friendly protocols have been developed, including:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times and higher yields compared to conventional heating. tandfonline.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage and waste. tandfonline.com

Solvent-Free Conditions: Performing reactions in the absence of a solvent minimizes the use of volatile organic compounds, which are often hazardous. tandfonline.com

Future research will continue to optimize these synthetic routes, focusing on the use of renewable starting materials, minimizing energy consumption, and ensuring that byproducts are non-toxic and easily managed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-(4-biphenylyl)thiazole, and how do reaction conditions influence yield?

- The compound is typically synthesized via copper-mediated cross-linking reactions or solvent-based cyclization. For example, trifluoroacetic acid (TFA) catalyzes the deprotection and cyclization of N,N′-di-Boc precursors in dichloromethane, yielding 2-amino-4-(4-substituted aryl)thiazoles. Optimizing reaction time (e.g., 18-hour reflux) and solvent (DMSO or DCM) can improve yields to ~65% . Post-reaction steps, such as crystallization with water-ethanol mixtures, enhance purity .

Q. How is structural characterization of this compound performed?

- Key techniques include:

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm).

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 265.08 for C15H13N2S).

- Melting Point Analysis : Validates purity (e.g., m.p. 141–143°C) .

- X-ray crystallography may resolve substituent effects on thiazole ring planarity .

Q. What are the primary applications of this compound in material science?

- Derivatives like 2-amino-4-(4-methoxyphenyl)thiazole act as corrosion inhibitors for mild steel in acidic media, achieving >90% efficiency at 0.5 mM concentration. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization validate adsorption via Langmuir isotherms .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the biphenyl group influence biological activity?

- Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity by increasing electrophilicity. For instance, 2-amino-4-(4-nitrophenyl)thiazole shows MIC values of 8 µg/mL against S. aureus. Conversely, bulky substituents (e.g., -CF3) may reduce membrane permeability, requiring structure-activity relationship (SAR) studies via logP calculations and docking simulations .

Q. How can contradictions in biological data across studies be resolved?

- Discrepancies in cytotoxicity or efficacy often arise from assay conditions (e.g., serum content, pH). For example, antiparasitic activity against Leishmania varies with incubation time (24 vs. 48 hours). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curve normalization (IC50 vs. EC50) improve reproducibility .

Q. What computational methods are used to predict the drug-likeness of this compound derivatives?

- In Silico Tools :

- Molecular Docking : AutoDock Vina assesses binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (docking score ≤−8.5 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = 0.2) and CYP3A4 inhibition risk .

- QSAR Models : Hammett constants (σ) correlate substituent electronic effects with bioactivity .

Q. What are the fragmentation patterns of this compound under mass spectrometry?

- Electron impact (EI-MS) generates key fragments via:

- NO2 radical elimination (e.g., m/z 221 → 175 for 4-nitrophenyl derivatives).

- Thiazole ring cleavage , yielding phenoxythiirene ions (m/z 92) .

- High-resolution MS/MS differentiates isomers (e.g., 4-biphenylyl vs. 3-biphenylyl) via diagnostic ions .

Methodological Notes

- Synthesis Optimization : Use TFA in anhydrous DCM for Boc deprotection to minimize side reactions .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via triplicate experiments .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro